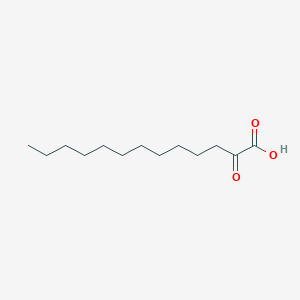

2-Keto tridecanoic acid

描述

Structure

3D Structure

属性

分子式 |

C13H24O3 |

|---|---|

分子量 |

228.33 g/mol |

IUPAC 名称 |

2-oxotridecanoic acid |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h2-11H2,1H3,(H,15,16) |

InChI 键 |

ICUSPHFFJKGZCW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)C(=O)O |

规范 SMILES |

CCCCCCCCCCCC(=O)C(=O)O |

产品来源 |

United States |

Chemical Synthesis and Advanced Derivatization Strategies for 2 Keto Tridecanoic Acid and Its Analogs

De Novo Synthetic Routes to 2-Keto Tridecanoic Acid

The de novo synthesis of this compound involves the construction of the 13-carbon backbone and the introduction of the ketone functional group at the C-2 position. Several synthetic strategies can be employed to achieve this, primarily focusing on the formation of the carbon-carbon bond and the subsequent oxidation to the desired keto acid.

Strategies for Ketone Introduction at the C-2 Position

The introduction of a ketone at the C-2 position of a carboxylic acid can be accomplished through various methods. One of the most common approaches is the oxidation of the corresponding α-hydroxy acid, 2-hydroxy tridecanoic acid. This precursor can be synthesized and then oxidized using a variety of oxidizing agents. For instance, the oxidation of methyl 2-hydroxyoctadecanoate to the corresponding 2-keto ester has been achieved using chromic trioxide in acetic acid, followed by hydrolysis to yield the α-keto acid. scispace.com While this method was applied to a longer chain fatty acid, the principle is directly applicable to the synthesis of this compound from methyl 2-hydroxytridecanoate.

Another strategy involves the direct α-oxidation of tridecanoic acid. While direct oxidation can be challenging, enzymatic methods have shown promise. For example, a peroxygenase from the fungus Marasmius rotula (MroUPO) can catalyze the α-oxidation of fatty acids to their corresponding α-hydroxy acids, which can be further oxidized to a reactive α-keto intermediate. researchgate.netaocs.org A cytochrome P450 peroxygenase, CYP152N1, has been shown to catalyze the overoxidation of α-hydroxymyristic acid to form α-ketomyristic acid, which then decomposes to tridecanoic acid. researchgate.netnih.gov This suggests that enzymatic systems can be engineered to produce this compound.

Chain Elongation Methodologies in Keto Acid Synthesis

Chain elongation is a fundamental aspect of synthesizing long-chain molecules like this compound. Classic organic synthesis methodologies such as the malonic ester synthesis provide a robust route for extending carbon chains. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iqyoutube.comyoutube.com In a typical malonic ester synthesis for a carboxylic acid, diethyl malonate is alkylated with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. To synthesize this compound, a modification of this approach or the related acetoacetic ester synthesis could be employed.

A more direct chain elongation method involves the reaction of an acyl chloride with a suitable nucleophile. For instance, the synthesis of various monoketo-octadecanoic acids has been achieved by reacting the half-ester chloride of a dicarboxylic acid with an organocadmium compound. scispace.com For this compound, undecanoyl chloride (an 11-carbon acyl chloride) could be reacted with a two-carbon nucleophile that can be subsequently converted to a carboxylic acid.

Furthermore, biosynthetic pathways offer sophisticated chain elongation mechanisms. The enzyme OleA, a thiolase, catalyzes the Claisen condensation of two fatty acyl-coenzyme A molecules to form a β-keto acid, demonstrating a biological route for carbon-carbon bond formation in the synthesis of long-chain keto acids. nih.gov

Enantioselective and Stereocontrolled Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for biological studies where stereochemistry is critical. While specific methods for this compound are not extensively documented, general strategies for the enantioselective synthesis of α-keto acids and related compounds can be applied.

One approach involves the asymmetric hydrogenation of a precursor molecule. For example, the enantioselective hydrogenation of β-keto esters using chiral ruthenium-diphosphine complexes is a powerful method for producing chiral β-hydroxy esters, which can then be oxidized to the corresponding α-keto esters with retention of stereochemistry. iaea.orgmedchemexpress.com

Organocatalysis also offers a versatile platform for enantioselective synthesis. The asymmetric α-amination of 2-keto esters can be achieved using chiral catalysts, leading to the formation of chiral α-amino esters which could potentially be converted to α-keto esters. universiteitleiden.nl Additionally, the stereospecific chemical synthesis of chiral 2-keto-deoxy-sugar acids has been accomplished through methods like the Sharpless epoxidation, highlighting the potential for complex stereocontrolled syntheses. researchgate.net

The stereocontrolled synthesis of functionalized cyclic systems, such as cis-cyclopentapyrazolidines from alkene-tethered α-ketocarboxylic acid derivatives, further demonstrates the advanced methodologies available for controlling stereochemistry in molecules containing a keto-acid moiety. youtube.comgoogle.comresearchgate.net These principles can be adapted for the linear this compound.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and elucidating reaction mechanisms. The synthesis of this compound with specific isotopic labels, such as deuterium (B1214612), carbon-13, and nitrogen-15, allows for detailed investigation of its biological fate.

Deuterium Labeling Techniques (e.g., at C-9 and C-10 positions)

The synthesis of stereospecifically deuterated fatty acids has been a valuable strategy for studying the mechanisms of enzymes like desaturases and oxygenases since the 1960s. nih.gov A published method for the synthesis of dideuterated and the enantiomers of monodeuterated tridecanoic acids at the C-9 and C-10 positions provides a direct precedent. This synthesis involves the reduction of a ketone intermediate with lithium aluminum deuteride (B1239839) (LiAlD4) to introduce the deuterium label.

| Labeled Compound | Key Synthetic Step |

| (R)-[9-²H₁]-tridecanoic acid | Reduction of a ketone precursor with LiAlD₄ |

| (S)-[9-²H₁]-tridecanoic acid | Reduction of a ketone precursor with LiAlD₄ |

| (R)-[10-²H₁]-tridecanoic acid | Reduction of a ketone precursor with LiAlD₄ |

| (S)-[10-²H₁]-tridecanoic acid | Reduction of a ketone precursor with LiAlD₄ |

| [9,9-²H₂]-tridecanoic acid | Reduction of a ketone precursor with LiAlD₄ |

| [10,10-²H₂]-tridecanoic acid | Reduction of a ketone precursor with LiAlD₄ |

Table based on findings from a study on the synthesis of deuterated tridecanoic acids.

Carbon-13 and Nitrogen-15 Labeling for Tracing Metabolic Fates

Stable isotopes such as ¹³C and ¹⁵N are widely used in metabolic research to trace the flow of atoms through biochemical pathways. nih.govcopernicus.org The synthesis of ¹³C- and ¹⁵N-labeled this compound can be approached through several routes.

For ¹³C labeling, established methods for the synthesis of ¹³C-labeled fatty acids can be adapted. For example, the synthesis of tetradecanoic acid labeled with ¹³C at various positions has been described. nih.gov To introduce a ¹³C label at the C-2 position of this compound, one could start with a ¹³C-labeled two-carbon building block in a chain elongation reaction. For instance, reacting undecanoyl chloride with a ¹³C₂-labeled acetate (B1210297) equivalent could be a viable strategy. The synthesis of ¹³C-labeled α-keto acids has also been achieved through methods like the Claisen condensation using ¹³C-labeled precursors.

The synthesis of ¹⁵N-labeled this compound would likely proceed through the synthesis of ¹⁵N-labeled 2-amino tridecanoic acid, followed by oxidation. Enzymatic methods are particularly efficient for the synthesis of ¹⁵N-labeled amino acids. nih.govcopernicus.org For example, L-amino acids can be synthesized from the corresponding α-keto acids using NAD-dependent amino acid dehydrogenases and ¹⁵NH₄Cl as the nitrogen source. iaea.org This process is reversible, suggesting that an ¹⁵N-labeled amino acid could be oxidized back to the ¹⁵N-labeled α-keto acid, although this is a less common synthetic direction. A more practical approach would be the chemical oxidation of the synthesized ¹⁵N-2-amino tridecanoic acid.

| Isotope | Labeling Position | Precursor Strategy |

| ¹³C | C-1 | Reaction of 1-bromododecane (B92323) with K¹³CN, followed by hydrolysis. |

| ¹³C | C-2 | Claisen condensation using a ¹³C-labeled precursor. |

| ¹⁵N | C-2 (amino precursor) | Reductive amination of this compound with ¹⁵NH₄Cl. |

This table outlines potential strategies for the synthesis of isotopically labeled this compound and its precursors based on established methodologies.

Design and Synthesis of Chemically Modified this compound Derivatives

The structural backbone of this compound, featuring a terminal carboxylic acid and a ketone at the C2 position, presents a versatile scaffold for chemical modification. vulcanchem.com The design and synthesis of its derivatives are driven by the goal of creating novel molecular entities with tailored properties. Strategic modifications, such as the introduction of various substituents or conjugation to macromolecules, can significantly alter the compound's physicochemical characteristics and biological interactions.

Synthesis of Substituted Keto Tridecanoic Acid Analogs (e.g., Hydroxy-, Alkyl-, Aryl-substituted)

The introduction of functional groups such as hydroxyl, alkyl, and aryl moieties onto the tridecanoic acid backbone can be achieved through various synthetic strategies. These substitutions can influence the molecule's polarity, steric profile, and reactivity.

Hydroxy-substituted Analogs:

The synthesis of hydroxy-substituted keto tridecanoic acids can be approached by introducing a hydroxyl group at various positions along the carbon chain. One common strategy involves the use of a precursor that already contains a hydroxyl group, which is then converted to the final keto acid. For instance, the synthesis of ω-hydroxy acids has been described, which could serve as starting materials. google.com A general approach could involve the oxidation of a corresponding α-hydroxy acid to yield the α-keto acid functionality. organic-chemistry.org The synthesis of various dihydroxy acids has also been reported, indicating that methods exist for introducing hydroxyl groups onto long-chain fatty acids. researchgate.net For example, (R)-3-hydroxy-decanoic acid has been synthesized from levoglucosenone, a cellulose-derived starting material, in a multi-step process. frontiersin.org A similar strategy could foreseeably be adapted for longer chains like tridecanoic acid.

Alkyl-substituted Analogs:

The synthesis of alkyl-substituted keto tridecanoic acids involves the introduction of alkyl groups at specific positions on the carbon chain. This can be achieved through various C-C bond-forming reactions. For example, a patented method describes the synthesis of 2,12-dimethyl-7-oxo-tridecanedioic acid, demonstrating the feasibility of incorporating methyl groups onto a tridecanoic acid derivative backbone. google.com The general synthesis of 2-alkyl-4-quinolones from β-keto amide precursors also highlights methods for creating alkyl-substituted keto structures that could be conceptually applied. nih.gov

Aryl-substituted Analogs:

The incorporation of aryl groups can dramatically alter the properties of the fatty acid chain. Efficient methods for the synthesis of aryl α-keto esters have been developed, which can be hydrolyzed to the corresponding aryl α-keto acids. google.comresearchgate.net A common approach involves the oxidation of aryl ketones using reagents like selenium dioxide. researchgate.net Another strategy is the electrochemical dicarboxylation of aryl-substituted alkenes. cardiff.ac.uk These methods provide a viable route to synthesizing this compound analogs bearing an aryl substituent, for instance at the terminal end of the alkyl chain.

Table 1: Synthetic Strategies for Substituted this compound Analogs

| Derivative Type | Precursor Example | Key Reaction | Description |

| Hydroxy-substituted | α-Hydroxy tridecanoic acid | Oxidation | Chemoselective oxidation of the α-hydroxy group to a ketone can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org |

| Alkyl-substituted | Tridecanedioic acid derivative | Alkylation | Introduction of alkyl groups can be performed using reagents like lithium diisopropylamide (LDA) and an alkyl halide (e.g., methyl iodide). google.com |

| Aryl-substituted | Aryl methyl ketone | Oxidation & Esterification | Oxidation of an aryl ketone with selenium dioxide, followed by esterification and hydrolysis, yields the aryl α-keto acid. researchgate.net |

Exploration of Keto-Acid Containing Macromolecular Conjugates and Probes

The functional groups of this compound allow for its conjugation to larger molecules, creating macromolecular structures or molecular probes for research purposes. These conjugates can be designed to target specific biological sites or to possess novel material properties.

The carboxylic acid group can be readily converted into an amide or an ester, allowing it to be linked to polymers, peptides, or other biomolecules. wikipedia.orgscience.gov Similarly, the ketone group can undergo reactions to form linkages.

Macromolecular Conjugates:

The synthesis of polymers incorporating keto-acid-like structures has been demonstrated. For example, a sugar-derived monomer, dimethyl acetal-3-keto-D-glucal, was polymerized using conjugate addition polymerization to create poly(3-keto-D-glucal). rsc.org This approach highlights a pathway for creating high molecular weight polymers from monomers containing a keto group, a strategy that could be adapted for this compound derivatives to create novel biomaterials.

Another approach involves conjugating the keto acid to a biomolecule. For instance, analogs of 2-keto-3-deoxyoctonic acid have been chemically synthesized and linked to glucosamine (B1671600) derivatives. nih.gov This demonstrates the feasibility of attaching keto acids to carbohydrate structures, potentially altering their biological activity. nih.gov

Molecular Probes:

This compound can be modified to create probes for studying biological systems. This often involves attaching a reporter group, such as a fluorophore or a spin label. The synthesis of fatty acid probes with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore and a spin label has been described. researchgate.net These probes are designed with a polar head group and a hydrophobic tail, allowing them to insert into lipid bilayers. researchgate.net A similar strategy could be used to create fluorescent or spin-labeled probes from this compound to investigate its interactions and localization within cellular membranes.

Table 2: Examples of Keto-Acid Containing Conjugates and Probes

| Conjugate/Probe Type | Synthetic Strategy | Application | Research Finding |

| Poly(keto-sugar) | Conjugate addition polymerization of a keto-glucal monomer. rsc.org | Renewable materials | Production of high molecular weight, sugar-based polymers with tunable properties like water solubility and thermal stability. rsc.org |

| Keto-acid-glucosamine Conjugate | Chemical synthesis and coupling of a keto-acid to a glucosamine phosphate (B84403) backbone. nih.gov | Immunological studies | The addition of a 2-keto-3-deoxyoctonic acid moiety was found to enhance the mitogenic activity of the parent glucosamine derivative. nih.gov |

| Spin-labeled Fatty Acid Probe | Multi-step synthesis to attach a fluorophore and a spin label to a fatty acid derivative. researchgate.net | Membrane studies | Creation of dual-labeled probes that can report on different regions of a lipid bilayer, with the fluorophore at the interface and the spin label deeper within the membrane. researchgate.net |

Advanced Analytical Methodologies for the Detection, Characterization, and Quantification of 2 Keto Tridecanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2-keto tridecanoic acid from complex biological matrices. These techniques, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for accurate quantification. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, this compound, due to its carboxylic acid group, is not inherently volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. vulcanchem.commdpi.com This typically involves esterification, such as methylation, to convert the carboxylic acid to a methyl ester. vulcanchem.comspectrabase.com

The derivatized this compound is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. unipi.it The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification and quantification. vulcanchem.comvulcanchem.com The use of an internal standard, such as tridecanoic acid, can improve the accuracy and reproducibility of the quantification. chemicalbook.comunipi.itsigmaaldrich.com

Table 1: GC-MS Parameters for Analysis of Derivatized Fatty Acids

| Parameter | Typical Value/Condition | Source |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), 1,1,1,3,3,3-hexamethyldisilazane (HMDS) | unipi.itunipi.it |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS) | unipi.it |

| Injection Mode | Splitless | unipi.it |

| Injector Temperature | 280 °C | unipi.it |

| Oven Temperature Program | Initial 80°C, ramp to 280°C | unipi.it |

| Detection | Mass Spectrometry (MS) | unipi.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Direct Analysis

Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing this compound directly in its native form, often without the need for derivatization. researchgate.net This is particularly useful for analyzing complex biological samples where derivatization can introduce complications. researchgate.net However, challenges such as poor retention on reverse-phase columns and spontaneous decarboxylation during ionization can affect sensitivity and reproducibility. researchgate.net

To overcome these challenges, derivatization strategies can still be employed to enhance the chromatographic retention and ionization efficiency of keto acids. researchgate.netnih.gov For instance, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective. nih.gov LC-MS methods, especially when using tandem mass spectrometry (MS/MS), provide high selectivity and sensitivity for the quantification of keto acids in various biological matrices. researchgate.netmdpi.com

Table 2: LC-MS Parameters for Analysis of Keto Acids

| Parameter | Typical Value/Condition | Source |

| Column | C18 reverse-phase | mdpi.com |

| Mobile Phase | Acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Derivatization (optional) | 3-nitrophenylhydrazine (3-NPH) | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) is another valuable technique for the separation and quantification of this compound. nih.gov While UV detection can be challenging due to the lack of a strong chromophore in the native molecule, derivatization can be used to introduce a UV-active or fluorescent tag. researchgate.net For example, derivatization with 2-nitrophenylhydrazine (B1229437) (2-NPH) allows for sensitive detection using a UV detector. researchgate.net

HPLC methods can be tailored for the analysis of various keto acids in biological samples, offering good reproducibility and recovery. nih.govresearchgate.net The choice of the stationary phase, mobile phase composition, and detector are critical for achieving the desired separation and sensitivity.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the atoms within the this compound molecule. vulcanchem.com

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons in the molecule. For instance, the protons on the carbon adjacent to the ketone group would appear at a specific chemical shift. bris.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information about each carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid groups would have distinct and identifiable chemical shifts, confirming their presence. researchgate.net

Infrared (IR) and Raman Spectroscopy for Ketone and Carboxylic Acid Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are particularly useful for identifying the functional groups present in a molecule. nih.govkurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the ketone and carboxylic acid functional groups. A strong absorption band around 1715 cm⁻¹ is indicative of the ketone C=O stretch, while the carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹. vulcanchem.combris.ac.uk

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. mdpi.comresearchgate.net It can be used to confirm the presence of the C=O groups and the long hydrocarbon chain. mdpi.com The technique is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. nih.gov

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Characteristic Signal/Band | Source |

| ¹³C NMR | Ketone Carbonyl | Specific chemical shift | researchgate.net |

| Carboxylic Acid Carbonyl | Specific chemical shift | researchgate.net | |

| IR Spectroscopy | Ketone C=O | ~1715 cm⁻¹ | vulcanchem.com |

| Carboxylic Acid C=O | ~1700-1725 cm⁻¹ | vulcanchem.com | |

| Raman Spectroscopy | C=O stretch | ~1750 cm⁻¹ | mdpi.com |

| C-C stretch | ~1080 cm⁻¹ | mdpi.com |

Biosynthetic Pathways and Metabolic Origins of 2 Keto Tridecanoic Acid in Biological Systems

The metabolic pathways leading to the formation of 2-keto tridecanoic acid, an alpha-keto acid, are multifaceted and involve several core biochemical processes. Its origins can be traced through modifications of standard fatty acid metabolism, including de novo synthesis, alpha-oxidation, and beta-oxidation, as well as specialized pathways in microorganisms and plants for producing odd-chain fatty acids.

Enzymatic Transformations and Regulatory Mechanisms Associated with 2 Keto Tridecanoic Acid

Enzymes Catalyzing the Formation of 2-Keto Tridecanoic Acid

The formation of a 2-keto fatty acid, such as this compound, is a key step in the alpha-oxidation pathway. This process involves the sequential action of several enzymes that hydroxylate and then oxidize the alpha-carbon (C2) of the fatty acid.

Characterization of Key Oxidoreductases and Lyases

The generation of this compound from tridecanoic acid likely proceeds through a two-step enzymatic reaction common to alpha-oxidation.

The initial and rate-limiting step is the hydroxylation of the alpha-carbon of the fatty acyl-CoA. This reaction is catalyzed by a phytanoyl-CoA dioxygenase (EC 1.14.11.18), also known as phytanoyl-CoA alpha-hydroxylase. researchgate.net This enzyme belongs to the family of iron(II)-dependent oxygenases. researchgate.net Although its primary characterized substrate is phytanoyl-CoA, studies have shown that it has a broader substrate specificity and can act on other 3-alkyl-branched fatty acyl-CoAs and even straight-chain acyl-CoAs. researchgate.net It is plausible that tridecanoyl-CoA could serve as a substrate for this enzyme.

The subsequent step involves the oxidation of the newly formed 2-hydroxyacyl-CoA to a 2-ketoacyl-CoA. This reaction is catalyzed by an (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99). researchgate.netfrontiersin.org This enzyme is an oxidoreductase that utilizes NAD+ as an acceptor of reducing equivalents. researchgate.netfrontiersin.org The systematic name for this enzyme class is (S)-2-hydroxystearate:NAD+ oxidoreductase, indicating its activity on long-chain fatty acids. frontiersin.org

Table 1: Key Enzymes in the Proposed Formation of this compound

| Enzyme Name (EC Number) | Reaction Catalyzed (by analogy for Tridecanoic Acid) | Cofactors/Co-substrates | Cellular Location |

| Phytanoyl-CoA Dioxygenase (1.14.11.18) | Tridecanoyl-CoA + 2-oxoglutarate + O₂ → 2-Hydroxytridecanoyl-CoA + Succinate + CO₂ | Fe(II), 2-oxoglutarate, O₂ | Peroxisomes |

| (S)-2-Hydroxy-fatty-acid Dehydrogenase (1.1.1.99) | (S)-2-Hydroxytridecanoyl-CoA + NAD⁺ → 2-Keto tridecanoyl-CoA + NADH + H⁺ | NAD⁺ | Peroxisomes/Mitochondria |

Substrate Specificity and Catalytic Efficiency Analysis

The substrate specificity of the enzymes involved in the formation of this compound is a critical determinant of the pathway's activity.

Phytanoyl-CoA dioxygenase (PAHX) has been shown to have a broader substrate range than its name implies. Research has demonstrated its activity towards various 3-methyl-branched acyl-CoA esters with chain lengths down to seven carbons. researchgate.net It can also hydroxylate a 3-ethylacyl-CoA, though it is less effective with a 3-propylacyl-CoA. researchgate.net Importantly, it does not show activity towards 2- or 4-methyl-branched acyl-CoAs or very long straight-chain acyl-CoAs. researchgate.net The efficiency of this enzyme with straight odd-chain fatty acids like tridecanoyl-CoA has not been extensively studied but is mechanistically plausible.

(S)-2-hydroxy-fatty-acid dehydrogenase acts on (S)-2-hydroxystearate, indicating a preference for long-chain hydroxy fatty acids. frontiersin.org The catalytic efficiency for a C13 substrate like 2-hydroxytridecanoyl-CoA would likely be significant, given the enzyme's role in fatty acid metabolism.

Enzymes Involved in the Further Metabolism or Degradation of this compound

Once formed, this compound would be further metabolized. This can occur through decarboxylation via a lyase or further oxidation by a dehydrogenase complex.

Aldolases and Kinases Acting on Keto Acid Substrates (by analogy with related keto-sugars)

While direct evidence for aldolases acting on this compound is scarce, the subsequent step in the established alpha-oxidation pathway involves a lyase, not an aldolase. The key enzyme is 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. tandfonline.commicropublication.org This enzyme cleaves the C1-C2 bond of a 2-hydroxyacyl-CoA, not a 2-ketoacyl-CoA, to produce an aldehyde shortened by one carbon and formyl-CoA. tandfonline.com If this compound were to be a substrate, it would first need to be reduced back to 2-hydroxytridecanoyl-CoA.

However, other degradation pathways for 2-keto acids exist. For instance, in the degradation of some amino acids, 2-keto acids are substrates for various enzymes. By analogy, 2-keto acid decarboxylases could potentially act on this compound, though this is speculative.

Reductases and Dehydrogenases Mediating Interconversions

The further degradation of this compound is most likely carried out by a multi-enzyme complex known as an alpha-keto acid dehydrogenase complex (KDHc) . nih.govrcsb.org These large mitochondrial complexes catalyze the oxidative decarboxylation of alpha-keto acids. The family includes the pyruvate (B1213749) dehydrogenase complex, the alpha-ketoglutarate (B1197944) dehydrogenase complex, and the branched-chain alpha-keto acid dehydrogenase complex (BCKDHc). nih.gov

The branched-chain alpha-keto acid dehydrogenase complex (BCKDHc) is particularly relevant as it acts on alpha-keto acids derived from branched-chain amino acids. It has also been shown to oxidize other alpha-keto acids, including alpha-ketobutyrate and pyruvate, albeit with different efficiencies. It is plausible that BCKDHc or a similar complex could catalyze the oxidative decarboxylation of this compound to yield dodecanoyl-CoA and CO₂. This dodecanoyl-CoA could then enter the beta-oxidation pathway for complete degradation.

The interconversion between this compound and 2-hydroxytridecanoic acid would be mediated by 2-hydroxy-fatty-acid dehydrogenases , which are reversible enzymes. researchgate.netfrontiersin.org

Table 2: Potential Enzymes in the Metabolism of this compound

| Enzyme Name/Complex | Proposed Reaction | Cofactors | Potential Product(s) |

| Branched-chain alpha-keto acid dehydrogenase complex (BCKDHc) | This compound + NAD⁺ + CoA-SH → Dodecanoyl-CoA + NADH + H⁺ + CO₂ | TPP, Lipoate, FAD, NAD⁺, CoA-SH | Dodecanoyl-CoA |

| (S)-2-Hydroxy-fatty-acid Dehydrogenase | 2-Keto tridecanoyl-CoA + NADH + H⁺ ⇌ (S)-2-Hydroxytridecanoyl-CoA + NAD⁺ | NAD⁺/NADH | (S)-2-Hydroxytridecanoyl-CoA |

| 2-Hydroxyacyl-CoA Lyase (acting on the 2-hydroxy form) | 2-Hydroxytridecanoyl-CoA → Dodecanal (B139956) + Formyl-CoA | Thiamine Pyrophosphate (TPP) | Dodecanal, Formyl-CoA |

Structural Biology of Key Enzymes

The three-dimensional structures of several enzymes relevant to the metabolism of this compound have been elucidated, providing insights into their catalytic mechanisms and substrate specificity.

The human phytanoyl-CoA dioxygenase (PAHX) structure reveals a classic "jelly-roll" fold characteristic of the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily. researchgate.net The active site contains a coordinated iron atom held in place by a facial triad (B1167595) of two histidine residues and one aspartate residue. researchgate.net The binding of 2-oxoglutarate and the fatty acyl-CoA substrate to the active site is a prerequisite for the binding of molecular oxygen and the subsequent hydroxylation reaction. researchgate.net

The branched-chain alpha-keto acid dehydrogenase complex (BCKDHc) is a large, multi-enzyme assembly with a core structure formed by the E2 component (dihydrolipoyl transacylase). The E1 (decarboxylase) and E3 (dehydrogenase) components are arranged around this core. The crystal structure of the human E1 component (a heterotetramer of two alpha and two beta subunits) has been determined, revealing the binding sites for the thiamine pyrophosphate cofactor and potassium ions, which are crucial for its activity. Mutations affecting these sites can lead to maple syrup urine disease, highlighting their functional importance. The active site channel's dimensions and chemical environment dictate the substrate specificity of the complex.

Crystal Structure Analysis of Enzymes Interacting with Keto Fatty Acids

The three-dimensional structures of enzymes provide critical insights into their function. For enzymes that interact with keto fatty acids, crystallographic studies have revealed conserved folds and domain architectures tailored for substrate recognition and catalysis.

Ketol-acid reductoisomerases (KARIs) also process keto-acid substrates, although typically in the context of amino acid biosynthesis. The structure of E. coli KARI reveals an enzyme composed of two distinct domains. One domain features a mixed α/β structure similar to that found in other pyridine (B92270) nucleotide-dependent dehydrogenases and contains the NADPH-binding site. nih.gov The second domain is predominantly α-helical and shows evidence of internal duplication. nih.gov

| Enzyme Family | Specific Example | Resolution | Key Structural Features | Source |

|---|---|---|---|---|

| Cytochrome P450 Peroxygenase | CYP152N1 | 2.3 Å | Typical P450 fold with a heme b cofactor coordinated by a cysteine thiolate. | nii.ac.jp |

| β-Ketoacyl-ACP Synthase (KAS) | KAS II (E. coli) | 2.4 Å | Homodimer with a five-layer α–β–α–β–α fold per subunit. | embopress.org |

| Ketol-Acid Reductoisomerase (KARI) | KARI (E. coli) | 2.6 Å | Two-domain structure: an α/β NADPH-binding domain and a predominantly α-helical domain. | nih.gov |

Elucidation of Enzyme-Substrate Binding Pockets and Active Site Mechanisms

The catalytic activity of these enzymes is dictated by the specific arrangement of amino acid residues within their active sites and their interaction with substrates.

For cytochrome P450 peroxygenases like CYP152N1, the reaction involves the oxidation of a fatty acid at the α-carbon. researchgate.net The enzyme first catalyzes the α-hydroxylation of a long-chain fatty acid, such as myristic acid. nii.ac.jp This α-hydroxy fatty acid can then be further oxidized by the enzyme to form an α-keto fatty acid intermediate (e.g., α-ketomyristic acid). nii.ac.jprsc.org This intermediate can subsequently undergo non-enzymatic decarboxylation, particularly in the presence of hydrogen peroxide, to yield a fatty acid that is one carbon shorter, such as tridecanoic acid. nii.ac.jprsc.org

In β-ketoacyl-ACP synthases (KAS), the active site features a catalytic triad typically composed of Cys-His-His residues. biorxiv.org The active site cysteine acts as the nucleophile. embopress.orgebi.ac.uk The condensation reaction occurs in two main steps: first, the growing acyl chain is transferred from an acyl-carrier protein (ACP) to the active site cysteine. ebi.ac.uk Next, a malonyl-ACP unit binds, undergoes decarboxylation, and the resulting carbanion attacks the acyl-enzyme intermediate, forming a β-ketoacyl-ACP product and regenerating the free enzyme. biorxiv.org Recent structural studies of KAS enzymes have revealed a "gating mechanism" involving two flexible active site loops that coordinate substrate delivery, binding, and catalysis, indicating that protein-protein interactions with the ACP are crucial for function. biorxiv.orgbiorxiv.org

The active site of ketol-acid reductoisomerase (KARI) facilitates two sequential reactions: an alkyl migration and an NADPH-dependent reduction of a 2-keto group. ebi.ac.uk The binding of NADPH and Mg²⁺ ions is essential for catalysis and induces conformational changes in the enzyme. ebi.ac.uk The active site contains conserved residues that position the metal cofactor and the substrate appropriately for the reaction to proceed. nih.gov

Regulation of this compound Metabolic Pathways

The metabolic pathways involving this compound are tightly controlled to meet the cell's energetic and biosynthetic needs. This regulation occurs at multiple levels, from the expression of metabolic genes to the direct modulation of enzyme activity.

Transcriptional and Translational Control of Enzyme Expression

Long-term regulation of fatty acid metabolism is primarily achieved through the transcriptional control of the genes encoding metabolic enzymes. mdpi.com Two major families of transcription factors are central to this process:

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors activated by fatty acids and their derivatives. numberanalytics.com PPARα, in particular, is a key regulator during fasting. mdpi.com When activated by an influx of fatty acids, PPARα induces the expression of genes involved in fatty acid uptake and catabolism (β-oxidation), such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA oxidase. mdpi.comnih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): This family of transcription factors primarily governs the synthesis of fatty acids and cholesterol. numberanalytics.com SREBP-1c is highly expressed in lipogenic tissues and is a crucial mediator of insulin's effects. nih.govphysiology.org Following a meal, insulin (B600854) signaling promotes the activation of SREBP-1c, which in turn upregulates the expression of genes involved in fatty acid synthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). numberanalytics.comphysiology.org

Other transcription factors, such as the Carbohydrate Response Element-Binding Protein (ChREBP), which responds to high glucose levels, also play a role in coordinating fatty acid synthesis with carbohydrate metabolism. numberanalytics.comphysiology.org

| Regulator | Type | Primary Function in Lipid Metabolism | Key Activators/Signals | Source |

|---|---|---|---|---|

| PPARα | Transcription Factor (Nuclear Receptor) | Upregulates fatty acid oxidation (catabolism). | Fatty acids (during fasting). | mdpi.comnih.gov |

| SREBP-1c | Transcription Factor (bHLH-Zip) | Upregulates fatty acid synthesis (anabolism). | Insulin (fed state). | numberanalytics.comnih.govphysiology.org |

| ChREBP | Transcription Factor | Upregulates fatty acid synthesis in response to carbohydrates. | Glucose metabolites. | numberanalytics.comphysiology.org |

| Malonyl-CoA | Allosteric Effector | Inhibits fatty acid oxidation by blocking CPT1. | High during fatty acid synthesis. | numberanalytics.com |

| Citrate | Allosteric Effector | Activates acetyl-CoA carboxylase (ACC), promoting fatty acid synthesis. | High cellular energy state. | numberanalytics.comnumberanalytics.com |

| Sirtuins (e.g., SIRT3, SIRT5) | Post-Translational Modifiers (Deacylases) | Regulate enzyme activity by removing acyl groups (e.g., acetyl, succinyl). | Changes in cellular energy status (e.g., NAD+ levels). | mdpi.comfrontiersin.org |

Allosteric Regulation and Post-Translational Modifications of Key Enzymes

For rapid adaptation to metabolic changes, the activity of key enzymes is modulated directly through allosteric regulation and post-translational modifications (PTMs).

Allosteric Regulation: This involves the binding of effector molecules to a site other than the enzyme's active site, causing a conformational change that alters its activity. numberanalytics.com

In fatty acid synthesis, acetyl-CoA carboxylase (ACC), the rate-limiting enzyme, is allosterically activated by citrate—a signal of high energy and abundant acetyl-CoA—and inhibited by long-chain fatty acyl-CoAs, a form of feedback inhibition. numberanalytics.com

Conversely, carnitine palmitoyltransferase 1 (CPT1), which transports fatty acids into the mitochondria for oxidation, is allosterically inhibited by malonyl-CoA, the product of the ACC reaction. numberanalytics.com This provides a critical checkpoint that prevents the simultaneous synthesis and degradation of fatty acids.

The enzymes of β-oxidation are also subject to feedback inhibition by their products; for instance, 3-ketoacyl-CoA can inhibit acyl-CoA dehydrogenase and enoyl-CoA hydratase. aocs.org High ratios of NADH/NAD⁺ and acetyl-CoA/CoA, indicating a high energy state, also inhibit the pathway. aocs.org

Post-Translational Modifications (PTMs): Covalent modification of enzymes provides another layer of regulatory control.

Acylation: The attachment of acyl groups (e.g., acetylation, succinylation, palmitoylation) to lysine (B10760008) residues is a widespread PTM in metabolism. frontiersin.orgimrpress.com Many key enzymes in fatty acid oxidation and the citric acid cycle are regulated by their acylation status. frontiersin.org For example, the hyperacetylation of mitochondrial proteins, often due to decreased activity of deacetylases, is linked to metabolic dysfunction. frontiersin.org

Sirtuins: These are a class of NAD⁺-dependent deacylases that play a major role in metabolic regulation. SIRT3 is a major mitochondrial deacetylase that activates numerous enzymes involved in fatty acid oxidation by removing inhibitory acetyl groups. frontiersin.org SIRT5, another mitochondrial sirtuin, can remove other acyl groups, such as succinyl and malonyl groups. For instance, SIRT5-mediated desuccinylation of the fatty acid oxidation enzyme acyl-CoA oxidase 1 (ACOX1) inhibits its activity, thereby modulating pathway flux. mdpi.com

Biological Roles and Mechanistic Insights of 2 Keto Tridecanoic Acid in Diverse Organisms

Role as a Metabolic Intermediate in Prokaryotic and Eukaryotic Systems

2-Keto tridecanoic acid, also known as 2-oxotridecanoic acid, is an alpha-keto acid derivative of the 13-carbon odd-chain fatty acid, tridecanoic acid. Its structure, featuring a ketone group adjacent to a carboxylic acid, positions it at key metabolic intersections.

The biosynthesis of odd-chain fatty acids (OCFAs) in most microorganisms differs from that of even-chain fatty acids primarily in its initiation. While even-chain synthesis starts with an acetyl-CoA primer, OCFA synthesis begins with a propionyl-CoA primer. wikipedia.org This three-carbon starter is condensed with a two-carbon unit from malonyl-CoA to form a five-carbon intermediate, 3-oxovaleryl-ACP. frontiersin.org

This initial C5 intermediate then enters the standard fatty acid synthase (FAS) elongation cycle. In each cycle, the ketoacyl group is reduced, dehydrated, and reduced again, extending the carbon chain by two units. To produce a 13-carbon fatty acid like tridecanoic acid, the initial 3-oxovaleryl-ACP would undergo four such elongation cycles. Within each cycle, a ketoacyl-ACP intermediate is formed. Therefore, 3-oxotridecanoyl-ACP is a predicted intermediate, bound to the acyl carrier protein (ACP), during the final elongation step before the synthesis of a C13 fatty acyl-ACP. While this compound (as a free acid) is not typically cited as a free intermediate in this de novo synthesis pathway, its corresponding ACP-bound form is a crucial, albeit transient, component of the biosynthetic machinery. frontiersin.orgcuni.cz

The chemical structure of this compound, containing both a reactive ketone group and a carboxylic acid, suggests its potential as a precursor for a variety of specialized metabolites, although specific pathways originating from this compound are not extensively documented. By analogy with other keto acids and hydroxy acids, several biosynthetic possibilities exist.

For instance, (R)-hydroxycarboxylic acids, which can be formed by the reduction of keto acids, are valuable chiral building blocks for fine chemicals, including antibiotics, vitamins, and pheromones. d-nb.info The reduction of the ketone in this compound would yield 2-hydroxytridecanoic acid, a potential precursor for more complex molecules. Furthermore, keto acids can undergo reactions such as decarboxylation or amination to produce other classes of compounds. The presence of the two functional groups also makes oxo fatty acids suitable as monomers for creating novel polyesters or polyamides. vulcanchem.com

Functional Contributions in Plant Physiology and Defense Responses

Plants produce a vast array of metabolites to defend against pathogens. Among these are oxygenated fatty acids, or oxylipins, which can act as signals or direct antimicrobial agents. mdpi.commdpi.com

Untargeted metabolomic studies are powerful tools for identifying compounds involved in plant-pathogen interactions. tandfonline.com A key study investigating the metabolic response of tomato (Solanum lycopersicum) to infection by the bacterial wilt pathogen Ralstonia solanacearum identified several fatty acid derivatives that were altered upon infection. nih.govresearchgate.net

While this compound itself was not explicitly identified, a closely related molecule, 3-amino-13-oxo-tridecanoic acid , was annotated in the leaf, stem, and root tissues of infected tomato plants. tandfonline.comnih.gov This finding highlights that the C13 oxo-fatty acid scaffold is part of the metabolic response in tomato during this specific biotic stress. The presence of an amino group suggests it is synthesized via a pathway involving a transamination step of a keto-acid precursor. Other studies have noted the accumulation of different oxo-fatty acids in other plants under stress, such as 12-oxotridecanoic acid in rice, indicating a broader role for this class of compounds in plant defense. nih.gov

Table 1: Research Findings on Oxo-Fatty Acid Derivatives in Stressed Plants

| Compound Identified | Plant Species | Biotic Stressor | Key Observation | Reference |

|---|---|---|---|---|

| 3-amino-13-oxo-tridecanoic acid | Solanum lycopersicum (Tomato) | Ralstonia solanacearum | Annotated in leaf, stem, and root tissues following infection. | tandfonline.comnih.gov |

| 12-oxotridecanoic acid | Oryza sativa (Rice) | Brown Planthopper | Tentatively identified as increasing at a late stage of infestation. | nih.gov |

| Hydroxy-octadecanedioic acid | Solanum lycopersicum (Tomato) | Ralstonia solanacearum | Relative abundance increased in root tissue during infection. | nih.gov |

The role of oxylipins in plant-microbe interactions is multifaceted. mdpi.com Based on the functions of similar molecules, the oxo-tridecanoic acid scaffold detected in stressed tomato plants could contribute to defense through several mechanisms.

Direct Antimicrobial Activity: Free fatty acids and their derivatives can directly inhibit pathogen growth. mdpi.com Their amphipathic nature allows them to insert into and disrupt microbial cell membranes, leading to leakage of cellular contents and interference with critical processes like the electron transport chain. mdpi.com A large-scale screening of 43 natural oxylipins confirmed that many, including various keto-fatty acids, possess in vitro antimicrobial activity against a range of plant pathogens.

Signaling for Defense Activation: Oxylipins are well-established signaling molecules in plants. mdpi.com Upon pathogen recognition, phospholipases release fatty acids from membranes, which are then oxygenated to create a cascade of signaling compounds. mdpi.com These signals can induce the expression of defense-related genes, stimulate the production of other antimicrobial compounds (like phytoalexins), and regulate programmed cell death (the hypersensitive response) to limit pathogen spread. mdpi.com Alpha-keto acids like alpha-ketoglutarate (B1197944), for example, play roles in plant basal immunity, acting downstream of the major defense hormone salicylic (B10762653) acid. nih.gov It is plausible that keto-fatty acids like the one identified in tomato could function as part of this complex signaling network that orchestrates a robust defense response.

Signaling Functions in Cellular Processes (based on general roles of ketone bodies/keto acids)

Beyond their roles as metabolic fuels and intermediates, alpha-keto acids and ketone bodies are emerging as a class of signaling molecules that link the metabolic state of a cell to the regulation of its functions. nih.gov Although the specific signaling roles of this compound have not been elucidated, the established functions of other keto acids provide a framework for its potential activities.

One of the most significant signaling functions discovered for a ketone body is the ability of β-hydroxybutyrate (BHB) to act as an endogenous inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, BHB can alter chromatin structure and increase the acetylation of histone proteins, leading to changes in the expression of a wide array of genes. This provides a direct mechanism for metabolism to influence the epigenome and regulate processes like the response to oxidative stress.

Alpha-keto acids are also central players in cellular signaling. They serve as critical nodes connecting the metabolism of carbohydrates, fats, and amino acids. apsnet.org Furthermore, alpha-keto acid dehydrogenase complexes, the enzymes that metabolize them, are themselves sensors and sources of mitochondrial reactive oxygen species (ROS), which are vital second messengers. researchgate.net By modulating the levels of key metabolites and acyl-CoA molecules, these enzymes and their substrates can influence protein acylation, another important post-translational modification that regulates protein function. Given that this compound is an alpha-keto acid, it could potentially participate in similar signaling paradigms, influencing cellular processes by acting as a substrate for modifying enzymes or as an allosteric regulator of protein function, thereby linking odd-chain fatty acid metabolism to broader cellular regulation.

Table 2: General Signaling Functions of Keto Acids and Ketone Bodies

| Molecule Class | Example Molecule | Signaling Mechanism | Cellular Outcome | Reference |

|---|---|---|---|---|

| Ketone Bodies | β-hydroxybutyrate (BHB) | Inhibition of Class I Histone Deacetylases (HDACs). | Increases histone acetylation, alters gene expression (e.g., oxidative stress resistance). | |

| Alpha-Keto Acids | Alpha-ketoglutarate | Co-substrate for dioxygenase enzymes (e.g., histone and DNA demethylases). | Epigenetic regulation of gene expression. | |

| Alpha-Keto Acids | Pyruvic acid, Alpha-ketoglutarate | Substrates for dehydrogenase complexes, influencing Acyl-CoA pools. | Modulation of protein acylation, regulation of metabolic flux. | researchgate.net |

Interaction with Cellular Components and Macromolecules

The biological significance of this compound and related fatty acids extends to their direct and indirect interactions with various cellular components. These interactions can modulate complex biological processes, including microbial community behavior and fundamental enzymatic activities. This section explores the roles of related medium-chain fatty acids in biofilm formation and the application of α-keto fatty acids as tools in biochemical studies.

Modulation of Biofilm Formation by Related Medium-Chain Fatty Acids

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. This mode of growth confers significant resistance to environmental stresses and antimicrobial agents. The formation, maturation, and dispersion of biofilms are tightly regulated processes, often involving cell-to-cell signaling molecules. Medium-chain fatty acids (MCFAs) and their derivatives have been identified as key players in this chemical communication, capable of modulating biofilm architecture and viability across different bacterial and fungal species.

A prominent example of a fatty acid acting as a signaling molecule is cis-2-decenoic acid, an unsaturated fatty acid produced by Pseudomonas aeruginosa. wiley.com This molecule acts as a dispersion messenger, inducing the transition from a sessile biofilm state to a motile planktonic state. wiley.com When added exogenously, even at nanomolar concentrations, cis-2-decenoic acid can trigger the dispersion of established biofilms not only in P. aeruginosa but also in other significant pathogens like Escherichia coli, Staphylococcus aureus, and the yeast Candida albicans. wiley.com This discovery highlights a conserved signaling mechanism that crosses both bacterial phyla and kingdoms. wiley.com

The influence of MCFAs extends to the regulation of virulence factors and the physical properties of the bacterial cell membrane. In P. aeruginosa, the inner membranes of biofilm cells are generally less fluid and have a higher proportion of saturated fatty acids compared to their planktonic counterparts. wikipedia.org This increased rigidity is thought to contribute to the heightened resistance of biofilm-dwelling bacteria. wikipedia.org Certain MCFAs can inhibit enzymes like the membrane-bound phospholipase A1 (PlaF) in P. aeruginosa, which is involved in remodeling membrane lipids and modulating virulence pathways. wikipedia.orgkyoto-u.ac.jp

Furthermore, synthetic analogues of these fatty acid signaling molecules have been developed to probe and manipulate bacterial communication systems. mdpi.com For instance, analogues of the diffusible signal factor (DSF) family of cis-2-unsaturated fatty acids can interfere with inter-species signaling. mdpi.com Some of these synthetic compounds act as antagonists, blocking the signal from being recognized by bacterial sensors, while others act as inverse agonists, actively reducing biofilm formation and reversing antibiotic tolerance. mdpi.com This demonstrates the potential for using modified fatty acids as a strategy to control biofilm-related infections by disrupting the chemical language of bacteria. mdpi.com

Table 1: Effects of Related Medium-Chain Fatty Acids on Biofilm Modulation

This table summarizes research findings on the modulation of microbial biofilms by specific medium-chain fatty acids and their analogues.

| Compound Name | Organism(s) Studied | Observed Effect | Reference(s) |

| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, and others | Induces dispersion of established biofilms; Inhibits biofilm development. | wiley.com |

| Synthetic DSF Analogues (e.g., C23) | Pseudomonas aeruginosa | Antagonizes DSF-mediated signaling; Reduces biofilm formation and antibiotic tolerance. | mdpi.com |

| Propionic acid and Butyric acid | General (in context of host-pathogen interaction) | Inhibit class I/II histone deacetylases (HDACs), modulating host immune response to infection. | asm.org |

| Medium-Chain Free Fatty Acids (general) | Pseudomonas aeruginosa | Inhibit the activity of phospholipase A1 (PlaF), an enzyme involved in membrane remodeling and virulence. | wikipedia.orgkyoto-u.ac.jp |

Use as Biochemical Probes in Enzymatic and Desaturase Studies

The unique chemical structure of α-keto acids, including this compound, makes them valuable as biochemical probes for investigating the mechanisms and substrate specificities of various enzymes. While specific studies focusing exclusively on this compound as a probe are not widely documented, the broader class of α-keto acids and other fatty acid derivatives are routinely used to elucidate complex biochemical pathways, particularly those involving desaturases and oxidoreductases.

The stereospecific placement of isotopes (like deuterium (B1214612) or tritium) on fatty acid molecules is a powerful strategy for studying the mechanisms of enzymes such as desaturases and oxygenases. nih.govmdpi.com These labeled fatty acids act as probes to track the fate of specific hydrogen atoms during the enzymatic reaction, providing fundamental insights into reaction stereochemistry. mdpi.com This approach has been instrumental in establishing that many desaturation and oxygenation reactions proceed via a stereospecific hydrogen abstraction. nih.gov

More directly, α-keto acids serve as substrates to characterize the function and specificity of enzymes like α-keto acid reductases and dehydrogenases. kyoto-u.ac.jpasm.org For example, studies on hydroxyacid dehydrogenases in Lactococcus lactis utilized various branched-chain 2-keto acids to determine the enzyme's substrate preference and kinetic parameters. asm.org Such experiments are crucial for understanding the metabolic role of the enzyme, which in this case was to reduce 2-keto acids derived from amino acid catabolism. asm.org Similarly, α-keto acids derived from the transamination of amino acids like valine and leucine (B10760876) act as essential primers for the synthesis of branched-chain fatty acids in many bacteria. wikipedia.org Studying how enzymes like BCKA decarboxylase process these primers helps to unravel the regulation of branched-chain fatty acid synthesis. wikipedia.org

Fatty acid derivatives can also serve as probes that reveal unexpected or promiscuous activities of enzymes. In one study, the use of 2-methylbutyric acid as a substrate for a CYP152 peroxygenase, an enzyme known for decarboxylation and hydroxylation, led to the discovery of a previously unobserved desaturase activity. acs.org This finding, where the enzyme created a double bond in the fatty acid, demonstrates how using substrate probes can expand our understanding of an enzyme's catalytic repertoire. acs.org Although not the primary substrate, keto acids were noted as potential secondary oxidation products in these reactions, highlighting their place within the metabolic cascade. acs.org

Table 2: Applications of Keto Acids and Fatty Acid Derivatives in Enzymatic Studies

This table provides examples of how keto acids and related fatty acid derivatives are employed as tools to investigate enzyme function and mechanisms.

| Probe/Substrate Class | Enzyme/System Studied | Purpose of Study | Key Finding | Reference(s) |

| Stereospecifically Labeled Fatty Acids | Lipoxygenases, Cyclooxygenases, Desaturases | To determine reaction stereochemistry and mechanism. | Established that catalysis often involves stereospecific hydrogen abstraction. | nih.govmdpi.com |

| Branched-Chain 2-Keto Acids | Hydroxyacid Dehydrogenases (Lactococcus lactis) | To characterize substrate specificity and kinetic parameters. | Identified the PanE enzyme as the sole system for reducing specific branched-chain 2-keto acids. | asm.org |

| α-Keto Acid Primers | Branched-Chain Fatty Acid Synthesizing System (Bacteria) | To understand the initiation of branched-chain fatty acid synthesis. | Showed that α-keto acids derived from amino acids act as primers for the synthesis pathway. | wikipedia.org |

| 2-Methylbutyric Acid | CYP152 Peroxygenase (OleTJE) | To probe substrate scope and catalytic activity. | Revealed an unexpected α,β-desaturase activity in an enzyme previously not known for desaturation. | acs.org |

Computational Chemistry and Structural Modeling of 2 Keto Tridecanoic Acid and Its Biological Interactions

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for elucidating the interactions between a small molecule, such as 2-keto tridecanoic acid, and a protein target. These methods help to predict the binding affinity, orientation, and conformational changes that occur upon complex formation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, potential protein targets include enzymes involved in fatty acid metabolism, such as fatty acid synthases, acyl-CoA synthetases, and cytochrome P450 enzymes. Docking studies can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid and keto groups, and hydrophobic interactions involving the long alkyl chain. While specific docking studies on this compound are not extensively reported, studies on similar long-chain fatty acids and their derivatives provide a framework for understanding its potential binding modes. For instance, docking of fatty acids into the active site of cytochrome P450 enzymes has been demonstrated, highlighting the importance of the carboxylic acid group in anchoring the ligand. researchgate.netnii.ac.jp

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, revealing how the system behaves over time. frontiersin.orguzh.ch These simulations can assess the stability of the docked pose, characterize the flexibility of both the ligand and the protein, and identify the role of solvent molecules in the binding interface. frontiersin.org A study on the related α-hydroxymyristic acid with CYP152N1 utilized MD simulations to propose a pre-oxidation conformation necessary for its subsequent reaction. researchgate.netnii.ac.jp Similar simulations for this compound could elucidate its conformational dynamics within an enzyme's active site, providing insights into the structural basis for its biological activity or metabolic processing. ijbio.ir The stability of such complexes is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms at the atomic level. scirp.org

For this compound, DFT calculations can be employed to study several key chemical processes:

Keto-enol Tautomerism: DFT can determine the relative stabilities of the keto and enol tautomers of this compound and the energy barrier for their interconversion. scirp.orgjocpr.com This is crucial as the reactivity of the two forms can differ significantly.

Decarboxylation: β-keto acids are known to undergo decarboxylation, and while this compound is an α-keto acid, understanding its potential for decarboxylation under various conditions is important. masterorganicchemistry.com DFT can model the transition state of the decarboxylation reaction, providing insights into the reaction kinetics and the factors that may catalyze or inhibit this process. masterorganicchemistry.com

Oxidation and Reduction: The keto and carboxylic acid groups are susceptible to redox reactions. QM calculations can model the reaction pathways for the oxidation or reduction of these functional groups, for example, by enzymes like dehydrogenases or reductases.

DFT calculations provide valuable data such as optimized geometries, reaction energies, and activation energies, which are fundamental for understanding the chemical behavior of this compound. jocpr.comthieme-connect.de

In Silico Prediction of Biological Activities and Metabolic Fates

In silico tools play a crucial role in predicting the biological activities and metabolic fate of compounds, thereby accelerating the drug discovery and development process. nih.gov For this compound, these predictive models can offer valuable hypotheses for experimental validation.

Prediction of Biological Activities

Various online platforms and software can predict a wide range of biological activities based on the chemical structure of a molecule. These predictions are typically based on machine learning models trained on large datasets of known compound-activity relationships. For this compound, predictions might suggest potential activities such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects. For example, related fatty acids and their derivatives have been shown to possess antibacterial and antifungal properties. acs.org

Prediction of Metabolic Fate (ADMET)

The metabolic fate of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), can be predicted using various in silico models. For this compound, its long alkyl chain suggests it will be relatively lipophilic, potentially leading to good absorption and membrane permeability. Its metabolism is likely to proceed via pathways common to other fatty acids, such as β-oxidation. pensoft.net The presence of the keto group may also lead to specific metabolic transformations, such as reduction to a hydroxyl group or involvement in other keto-acid metabolic pathways. jci.org In silico tools can predict potential metabolites, interactions with drug-metabolizing enzymes like cytochrome P450s, and potential toxicities. acs.org

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies for Derivatives

Chemoinformatics and QSAR studies are powerful computational tools for establishing relationships between the chemical structure of a series of compounds and their biological activity. acs.org While specific QSAR studies on this compound derivatives are scarce, the methodology can be readily applied to explore the therapeutic potential of this class of molecules.

A typical QSAR study involves:

Dataset Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antibacterial activity) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). frontiersin.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. tandfonline.comtandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. tandfonline.com

QSAR studies on derivatives of other α-keto amides and esters have successfully identified key structural features that influence their biological activity, such as the importance of hydrophobicity (LogP) and electronic properties (HOMO/LUMO energies) for inhibitor potency. tandfonline.comtandfonline.comresearchgate.net Similar studies on this compound derivatives could guide the design of new analogues with enhanced activity by, for example, modifying the alkyl chain length or introducing different functional groups.

Biotechnological Applications and Engineered Production Systems for 2 Keto Tridecanoic Acid

Metabolic Engineering and Synthetic Biology Approaches for Microbial Production

Metabolic engineering and synthetic biology offer powerful tools to design and optimize microbial cell factories for the overproduction of specific chemicals like 2-keto tridecanoic acid. oup.com These approaches involve the rational modification of native metabolic pathways or the construction of entirely new ones in host organisms such as Escherichia coli or Corynebacterium glutamicum. nih.govzju.edu.cn

Design of Novel 2-Keto Acid Biosynthesis Pathways in Recombinant Organisms

The biosynthesis of this compound in a recombinant organism would likely involve the extension of natural fatty acid or amino acid biosynthesis pathways. nih.govpnas.org A common strategy is to leverage the host's existing metabolic infrastructure for producing 2-keto acid precursors and then introduce specific enzymatic steps to achieve the desired carbon chain length and functionalization. zju.edu.cn

One conceptual pathway could involve the following steps:

Precursor Formation: The pathway would likely start from acetyl-CoA, the central building block for fatty acid synthesis.

Carbon Chain Elongation: An engineered fatty acid synthase (FAS) system could be designed to specifically produce a 13-carbon acyl-ACP (acyl carrier protein) chain. This can be challenging as natural FAS systems typically produce even-numbered carbon chains. However, mutations in key enzymes like β-ketoacyl-ACP synthases (KSs) can alter product specificity, enabling the synthesis of odd-chain fatty acids. nih.gov

Conversion to 2-Keto Acid: Once the C13 acyl-ACP is formed, a series of enzymatic reactions would be required to convert it into this compound. This could potentially involve a thioesterase to release tridecanoic acid, followed by an oxidation step at the alpha-carbon. Alternatively, pathways could be engineered to directly convert a C13 intermediate into the final 2-keto acid.

Research has demonstrated the feasibility of expanding metabolic pathways for the synthesis of non-natural alcohols and keto acids by engineering enzymes with altered substrate specificities. pnas.org For instance, the enzymes of the leucine (B10760876) biosynthesis pathway have been engineered to create a recursive "+1" pathway that extends the carbon chain of 2-ketoacids. acs.org A similar approach could be adapted for the synthesis of this compound.

| Conceptual Pathway Step | Key Enzyme(s) | Function | Source Organism (Example) |

| Precursor Supply | Acetyl-CoA Carboxylase (ACC) | Provides malonyl-CoA for fatty acid synthesis. | Escherichia coli |

| Chain Elongation | Fatty Acid Synthase (FAS) complex with engineered β-ketoacyl-ACP synthase (FabF/FabB) | Iteratively adds two-carbon units to build the acyl chain, engineered for odd-chain specificity. | Escherichia coli |

| Thioesterase | Acyl-ACP Thioesterase ('TesA) | Releases the C13 fatty acid from the ACP. | Escherichia coli |

| α-Oxidation | α-dioxygenase or similar oxidase | Introduces a ketone group at the C-2 position of tridecanoic acid. | Crocosphaera subtropica researchgate.net |

Optimization of Fermentation Conditions for Enhanced Yields

To maximize the production of this compound from an engineered microorganism, optimization of fermentation conditions is critical. This involves a systematic evaluation of various physical and chemical parameters that influence cell growth and product formation. mdpi.comnih.gov Key parameters for optimization include:

Culture Medium Composition: The concentration and ratio of carbon sources (e.g., glucose), nitrogen sources, phosphate (B84403), and essential trace elements must be fine-tuned. For instance, in the production of other organic acids, the substrate ratio has been shown to be a significant factor influencing yield. mdpi.com

Inducer Concentration: In systems where gene expression is controlled by inducible promoters (e.g., IPTG), the concentration of the inducer needs to be optimized to balance metabolic burden with pathway activity. mdpi.com

Fed-batch Strategy: A fed-batch fermentation strategy, where nutrients are supplied during the cultivation process, can help to avoid substrate inhibition, maintain high cell densities, and prolong the production phase, ultimately leading to higher titers. nih.govnih.gov

A study on the biocatalytic conversion of decanoic acid to trans-2-decenoic acid demonstrated that optimizing factors like seed culture time, induction temperature, and the concentration of specific metal ions (e.g., MnCl₂) significantly increased product titers. mdpi.com Similar multi-factorial optimization approaches, such as the Box-Behnken design, could be applied to enhance this compound production. mdpi.com

| Parameter | Typical Range for E. coli Fermentation | Rationale for Optimization |

| Temperature (°C) | 30 - 37 | Affects enzyme kinetics and cell growth rate. |

| pH | 6.5 - 7.5 | Maintains enzymatic activity and cell viability. |

| Dissolved Oxygen (%) | 20 - 40 | Crucial for aerobic respiration and energy generation. |

| Carbon Source (e.g., Glucose) | Varies (often controlled in fed-batch) | Primary source of carbon and energy for the cell. |

| Nitrogen Source | Varies | Essential for the synthesis of proteins, nucleic acids, and other cellular components. |

| Inducer (e.g., IPTG) | 0.1 - 1.0 mM | Controls the expression level of the engineered pathway genes. |

Development of Cell-Free Biocatalytic Systems for this compound Synthesis

Cell-free biocatalytic systems offer an alternative to whole-cell fermentation, providing several advantages such as higher product yields, easier product purification, and the ability to operate under conditions that might be toxic to living cells. biorxiv.orgresearchgate.net A cell-free system for this compound synthesis would involve the use of purified enzymes or crude cell lysates containing the necessary biocatalysts. biorxiv.org

The design of such a system would require:

Enzyme Selection and Production: Identifying and producing stable and efficient enzymes for each step of the biosynthetic pathway.

Cofactor Regeneration: Many enzymatic reactions, particularly oxidations and reductions, require cofactors like NAD(P)H or ATP. An efficient cofactor regeneration system is essential for the economic viability of the process. researchgate.net For example, glucose dehydrogenase is often used for NADPH recycling. researchgate.net

Recent advancements in cell-free systems have demonstrated the efficient conversion of one-carbon substrates into more complex molecules, highlighting the potential of this approach for producing a wide range of chemicals. biorxiv.org A cell-free cascade could be designed to convert tridecanoic acid, potentially derived from a renewable source, into this compound using an appropriate oxidase.

Biocatalysis for Stereoselective Synthesis and Derivatization

Biocatalysis, the use of enzymes as catalysts, is particularly valuable for performing stereoselective transformations, which are often difficult to achieve through traditional chemical synthesis. ox.ac.ukuclouvain.be While this compound itself is not chiral, enzymes can be used to synthesize chiral derivatives from it. For example, various dehydrogenases or transaminases could be used to stereoselectively reduce the ketone group to a hydroxyl group or convert it to an amino group, respectively, yielding chiral hydroxy acids or amino acids.

Enzymes such as lactate (B86563) dehydrogenases and amino acid dehydrogenases have been successfully used for the stereoselective synthesis of various chiral molecules. ox.ac.uk The substrate promiscuity of some enzymes can be exploited, or protein engineering can be employed to tailor an enzyme's activity and selectivity towards non-natural substrates like this compound and its derivatives. pnas.orgacs.org

Potential as a Platform Chemical for Industrial Bioproducts

Platform chemicals are bio-based molecules that can be converted into a range of value-added products. 2-Keto acids, in general, are considered promising platform chemicals due to their versatile reactivity. nih.govoup.com this compound could serve as a precursor for various industrial bioproducts, including biopolymers.

Precursor for Bio-based Polymers and Materials (e.g., polyhydroxyalkanoates)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.govresearchgate.net The properties of PHAs can be tailored by altering the monomer composition. nih.gov

Odd-chain fatty acids are known precursors for the synthesis of PHAs containing odd-chain monomers. Specifically, tridecanoic acid (C13) has been shown to be a substrate for the production of medium-chain-length PHAs (mcl-PHAs). When recombinant Saccharomyces cerevisiae was fed with tridecanoic acid, it produced PHAs with monomers ranging from C7 to C13, with C11 and C13 being the major components. nih.gov

Intermediate in the Production of Fine Chemicals and Biofuels

2-Keto acids are crucial metabolic intermediates in the biosynthetic pathways of amino acids. nih.gov Through metabolic engineering and synthetic biology, these pathways can be redirected to produce a wide array of desired fuels and chemicals from renewable resources like glucose. nih.govnih.gov this compound, as a member of the 2-keto acid family, holds significant potential as a precursor for synthesizing valuable oleochemicals, including fine chemicals and biofuels. nih.govnih.gov While its direct industrial applications are still emerging, research into related compounds highlights its role as a key branching point for generating diverse molecules.

The biotechnological production of odd-chain fatty acids, which are structurally related to this compound, has been successfully demonstrated in engineered microorganisms. biorxiv.orgresearchgate.net Strains of Yarrowia lipolytica and Escherichia coli have been metabolically engineered to produce odd-chain fatty acids, such as tridecanoic acid (C13), by providing precursors like propionyl-CoA. biorxiv.orgresearchgate.net These engineered systems provide a foundational platform for generating the C13 backbone necessary for this compound and its derivatives.

The general pathway for converting 2-keto acids into biofuels and chemicals involves a two-step enzymatic process. semanticscholar.org First, a 2-keto acid decarboxylase (KDC) removes a carboxyl group from the 2-keto acid to form an aldehyde. semanticscholar.org Subsequently, an alcohol dehydrogenase (ADH) reduces the aldehyde to the corresponding alcohol. semanticscholar.org By applying this principle, this compound (a C13 keto acid) can be theoretically converted to dodecanal (B139956) (a C12 aldehyde) and then to 1-dodecanol (B7769020) (a C12 fatty alcohol), a compound with applications in the production of surfactants and detergents.

Research has also demonstrated the conversion of fatty acids into high-value fine chemicals. For instance, the biotechnological production of 12-methyltridecanal, a sought-after savory flavoring compound, has been achieved using a carboxylic acid reductase to act on 12-methyltridecanoic acid. researchgate.net This showcases the potential for enzymatic modification of C13 acids into specialized, high-value products. Similarly, engineered P450 monooxygenases can hydroxylate fatty acids, which can then be oxidized to ketones and converted into esters and other valuable flavor and fragrance compounds. researchgate.net